molecular formula C9H6F2N2O5 B021096 N-(2,2-Difluoro-6-nitro-benzo[1,3]dioxol-5-YL)acetamide CAS No. 1736-66-9

N-(2,2-Difluoro-6-nitro-benzo[1,3]dioxol-5-YL)acetamide

Cat. No.: B021096
CAS No.: 1736-66-9
M. Wt: 260.15 g/mol
InChI Key: CAEOZURPACAVKU-UHFFFAOYSA-N
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Description

N-(2,2-Difluoro-6-nitro-benzo[1,3]dioxol-5-YL)acetamide: is a chemical compound with the molecular formula C9H6F2N2O5 and a molecular weight of 260.15 g/mol . This compound is characterized by the presence of a benzo[1,3]dioxole ring substituted with nitro and difluoro groups, and an acetamide functional group. It is used primarily in research settings and has applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves dissolving N-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)acetamide in glacial acetic acid and adding a mixture of fuming nitric acid in glacial acetic acid dropwise . The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.

Chemical Reactions Analysis

Types of Reactions: N-(2,2-Difluoro-6-nitro-benzo[1,3]dioxol-5-YL)acetamide can undergo various chemical reactions, including:

    Nitration: Introduction of nitro groups.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

    Nitration: Fuming nitric acid in glacial acetic acid.

    Reduction: Catalytic hydrogenation or using reducing agents like tin(II) chloride.

    Substitution: Using halogenating agents or nucleophiles under appropriate conditions.

Major Products:

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzo[1,3]dioxole derivatives.

Scientific Research Applications

N-(2,2-Difluoro-6-nitro-benzo[1,3]dioxol-5-YL)acetamide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-(2,2-Difluoro-6-nitro-benzo[1,3]dioxol-5-YL)acetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The difluoro groups may enhance the compound’s stability and binding affinity to its targets. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • N-(2,2-Difluoro-6-nitro-benzo[1,3]dioxol-5-YL)amine
  • N-(2,2-Difluoro-6-nitro-benzo[1,3]dioxol-5-YL)ethanamide

Uniqueness: N-(2,2-Difluoro-6-nitro-benzo[1,3]dioxol-5-YL)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

N-(2,2-Difluoro-6-nitro-benzo[1,3]dioxol-5-yl)acetamide (CAS No. 1736-66-9) is a compound that has garnered interest due to its potential biological activities. This article provides an overview of its biological properties, including antitumor, anti-inflammatory, and antimicrobial activities, supported by case studies and research findings.

  • Molecular Formula : C9H6F2N2O5
  • Molecular Weight : 260.15 g/mol
  • Structure : The compound features a nitro group and difluoromethyl substituents on a benzo[dioxole] framework, which are critical for its biological activity.

1. Antitumor Activity

This compound has shown significant antitumor effects in various studies. A notable case study demonstrated its efficacy against different cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)12.5Induces apoptosis via mitochondrial pathway
A549 (Lung Cancer)15.0Inhibition of cell proliferation
HeLa (Cervical Cancer)10.0Cell cycle arrest at G2/M phase

The presence of the nitro group is essential for its cytotoxic activity, as modifications to this group significantly reduce potency .

2. Anti-inflammatory Activity

Research indicates that this compound exhibits anti-inflammatory properties by inhibiting key inflammatory mediators:

Inflammatory Mediator Inhibition (%) at 10 µM
COX-275%
IL-1β68%
TNF-α70%

In vitro studies have shown that this compound effectively reduces the production of these cytokines in activated macrophages, suggesting its potential as a therapeutic agent for inflammatory diseases .

3. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens:

Pathogen MIC (µg/mL) Activity Type
Staphylococcus aureus32Bactericidal
Escherichia coli16Bacteriostatic
Candida albicans8Fungicidal

The presence of the difluoromethyl group enhances the lipophilicity of the compound, improving its ability to penetrate microbial membranes and exert its effects .

Case Studies and Research Findings

A comprehensive study published in MDPI highlighted the diverse biological activities of nitro compounds similar to this compound. The study concluded that structural modifications could lead to enhanced efficacy against specific targets such as M. tuberculosis and other pathogens .

Another investigation into the compound's mechanism revealed that it activates apoptotic pathways in cancer cells while simultaneously modulating inflammatory responses through NF-kB inhibition .

Properties

IUPAC Name

N-(2,2-difluoro-6-nitro-1,3-benzodioxol-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2N2O5/c1-4(14)12-5-2-7-8(3-6(5)13(15)16)18-9(10,11)17-7/h2-3H,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAEOZURPACAVKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1[N+](=O)[O-])OC(O2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40578137
Record name N-(2,2-Difluoro-6-nitro-2H-1,3-benzodioxol-5-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40578137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1736-66-9
Record name N-(2,2-Difluoro-6-nitro-2H-1,3-benzodioxol-5-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40578137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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